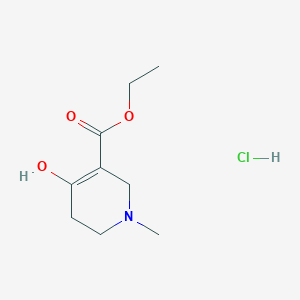![molecular formula C12H8ClN3O2S B5914426 2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol](/img/structure/B5914426.png)
2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol involves the inhibition of specific enzymes involved in cellular processes such as DNA synthesis and cell division. This inhibition leads to the suppression of cancer cell growth and the reduction of inflammation in the body.
Biochemical and Physiological Effects
Studies have shown that 2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol has a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, it has been shown to reduce the production of inflammatory cytokines, leading to a reduction in inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol is its ability to inhibit specific enzymes involved in cellular processes. This makes it a valuable tool for studying the mechanisms of cancer cell growth and inflammation. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Direcciones Futuras
There are several future directions for the study of 2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol. One area of focus is the development of more potent analogs of this compound for use in cancer and inflammation treatment. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential applications in other areas of research, such as neurodegenerative diseases. Finally, the potential use of 2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol as a diagnostic tool for cancer and inflammation is an area that warrants further investigation.
Métodos De Síntesis
The synthesis of 2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol involves the reaction of 3-chloroaniline with 2-cyanopyridine-5,7-dione in the presence of a base such as potassium carbonate. The resulting product is then subjected to a thionation reaction using phosphorus pentasulfide to yield the final compound.
Aplicaciones Científicas De Investigación
2-[(3-chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol has been studied extensively for its potential applications in medicinal chemistry. It has been shown to exhibit anti-cancer activity by inhibiting the activity of certain enzymes involved in cancer cell growth. Additionally, it has been found to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
2-(3-chloroanilino)-7-hydroxy-4H-[1,3]thiazolo[4,5-b]pyridin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClN3O2S/c13-6-2-1-3-7(4-6)14-12-16-11-10(19-12)8(17)5-9(18)15-11/h1-5H,(H3,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKVPTWXSHPMRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC3=C(S2)C(=CC(=O)N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorophenyl)amino][1,3]thiazolo[4,5-b]pyridine-5,7-diol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4,6-dibromo-12-(1-hydroxyethylidene)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-trien-11-one](/img/structure/B5914388.png)



![2-[(4-hydroxy-8-methyl-2-oxo-2H-chromen-3-yl)methyl]quinuclidin-3-one hydrochloride](/img/structure/B5914419.png)
![1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B5914428.png)

